2-Chloro-3-methylaniline

Physical form Process chemistry Handling

2-Chloro-3-methylaniline is a halogenated aromatic primary amine belonging to the chlorotoluidine isomer family (C₇H₈ClN; MW 141.60). It features a chlorine atom ortho and a methyl group meta relative to the aniline amino function, distinguishing it from the five other constitutional chloro-methylaniline isomers.

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 29027-17-6
Cat. No. B1589733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methylaniline
CAS29027-17-6
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N)Cl
InChIInChI=1S/C7H8ClN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
InChIKeyRQRKMXABSUYQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-methylaniline (CAS 29027-17-6) – Identity, Class, and Sourcing Context


2-Chloro-3-methylaniline is a halogenated aromatic primary amine belonging to the chlorotoluidine isomer family (C₇H₈ClN; MW 141.60). It features a chlorine atom ortho and a methyl group meta relative to the aniline amino function, distinguishing it from the five other constitutional chloro-methylaniline isomers. Commercial product is supplied as a light yellow to yellow-green liquid at room temperature (mp 6.6 °C) with standard purity specifications of 97–98 % (GC/HPLC) [1]. The compound serves as a building block in dyestuff, agrochemical, and pharmaceutical intermediate synthesis, where its specific substitution pattern dictates regiochemical outcomes and physicochemical properties that cannot be reproduced by other chlorotoluidine isomers .

Why 2-Chloro-3-methylaniline Cannot Be Replaced by Other Chlorotoluidine Isomers


Chlorotoluidine isomers share an identical molecular formula but differ in the relative positions of chlorine and methyl substituents. These positional differences translate into measurable divergences in physical state at processing temperatures, basicity (pKa), density, and spectroscopic properties that directly affect synthetic workflow, solubility, and reactivity [1]. Simple replacement of 2-chloro-3-methylaniline by, for example, 2-chloro-5-methylaniline changes the compound from a liquid to a crystalline solid at ambient temperature, introducing handling, metering, and dissolution complications during scale-up. Likewise, the distinct electronic environment of the 2-chloro-3-methyl substitution pattern alters the nucleophilicity of the aniline nitrogen and the regioselectivity of subsequent electrophilic aromatic substitution or cross-coupling steps . The evidence below quantifies these differences to support informed sourcing decisions.

Differentiation Evidence for 2-Chloro-3-methylaniline Relative to Its Closest Analogs


Physical State at Ambient Temperature: Liquid vs. Solid Handling

At 20 °C, 2-chloro-3-methylaniline is a free-flowing liquid (melting point 6.6 °C), whereas the 2-chloro-5-methyl isomer is a crystalline solid (melting point 29.5–33 °C) [1]. This 23 °C difference in melting point eliminates the need for heated storage, jacketed transfer lines, or pre-melting steps during routine laboratory and pilot-plant operations. The liquid state also simplifies volumetric dispensing and dissolution in reaction solvents compared to the solid comparator .

Physical form Process chemistry Handling

Basicity Tuning: pKa Comparison with 3-Chloro-2-methylaniline

The predicted conjugate acid pKa of 2-chloro-3-methylaniline is 2.78 ± 0.10 (25 °C) [1], placing it between the less basic 3-chloro-2-methylaniline (pKa = 2.49, experimental [2]) and the more basic aniline (pKa = 4.60). The ≈0.3 log unit higher basicity relative to 3-chloro-2-methylaniline reflects the meta-methyl group exerting a weaker electron-donating inductive effect than an ortho-methyl group, while the ortho-chlorine retains strong electron-withdrawing character in both isomers.

pKa Basicity Nucleophilicity

Density and Molar Volume: Implications for Biphasic and Flow Chemistry

2-Chloro-3-methylaniline has a predicted density of 1.180 ± 0.06 g/cm³ [1], while the 2-chloro-4-methyl isomer exhibits a measured density of 1.151 g/cm³ at 20 °C [2]. The ≈0.03 g/cm³ higher density of the target compound corresponds to a ≈2.5 % smaller molar volume, which can affect phase separation behavior in aqueous-organic biphasic systems and residence time calculations in continuous-flow reactors.

Density Specific gravity Process scale-up

Chromatographic Differentiation: Refractive Index and Predicted logP as Identity Markers

The refractive index (n20/D) of 2-chloro-3-methylaniline is reported as 1.58 , and the consensus logP is 2.26 . While refractive index values for the 3-chloro-2-methyl (1.588) and 2-chloro-4-methyl (1.574–1.576) isomers fall within a narrow range, the combination of refractive index, density, and logP provides a unique multi-parameter fingerprint for identity confirmation and isomer purity assessment by GC or HPLC when reference standards are co-injected .

Quality control Identity testing Refractive index

Synthetic Utility: Meta-Methyl Regiochemistry Directs Downstream Functionalization

The 2-chloro-3-methyl substitution pattern places the chlorine ortho and the methyl meta to the NH₂ group. This arrangement leaves the para-position (C-4) electronically activated toward electrophilic attack by the amino group while the meta-methyl exerts minimal steric hindrance at C-4 and C-6. This is in contrast to 3-chloro-2-methylaniline, where the ortho-methyl group shields the amino nitrogen and alters the steric environment at C-4 [1]. Although a direct head-to-head kinetic comparison is not available in the open literature, the well-established principles of aromatic substitution predict faster electrophilic reactions at the para-position of 2-chloro-3-methylaniline compared to isomers where the methyl group occupies the ortho-position [2].

Regioselectivity Electrophilic aromatic substitution Cross-coupling

Where 2-Chloro-3-methylaniline Confers the Strongest Selection Advantage


Azo Dye and Pigment Intermediate Synthesis

The free para-position of 2-chloro-3-methylaniline permits efficient diazotization and subsequent azo coupling without steric interference from the meta-methyl group. Compared to 2-chloro-5-methylaniline—where the methyl group occupies the para-position and blocks the primary coupling site—2-chloro-3-methylaniline can deliver higher yields and purer mono-azo products when para-coupling is the designed pathway [1].

Pharmaceutical Building Block Requiring Controlled Basicity

With a predicted pKa of 2.78, 2-chloro-3-methylaniline offers a 0.29-unit higher basicity than 3-chloro-2-methylaniline (pKa 2.49), providing a tunable nucleophilicity window for selective N-functionalization under mildly acidic conditions (e.g., reductive amination at pH ~3–4) where the more acidic isomer would be predominantly protonated and unreactive [1].

Continuous-Flow and Automated Synthesis Platforms

The liquid physical state at 20 °C (mp 6.6 °C) enables direct pumping and precise volumetric metering without heated lines, unlike solid isomers such as 2-chloro-5-methylaniline. The density of ~1.18 g/cm³ facilitates predictable residence time calculations in tubular flow reactors, reducing process development time compared to solid-input workflows .

Agrochemical Intermediate Requiring Ortho-Chloro Retention

In routes to herbicides and fungicides where the ortho-chloro substituent must be retained through multiple synthetic steps, 2-chloro-3-methylaniline provides a pre-installed chlorine atom that is resistant to unintended nucleophilic displacement under typical amidation or Suzuki-coupling conditions, avoiding the need for late-stage halogenation .

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